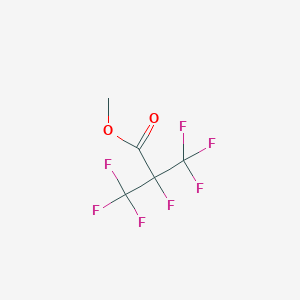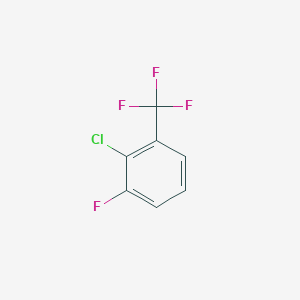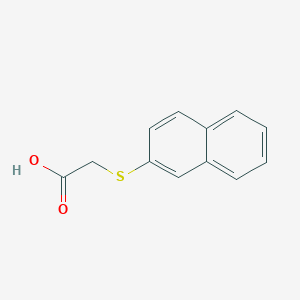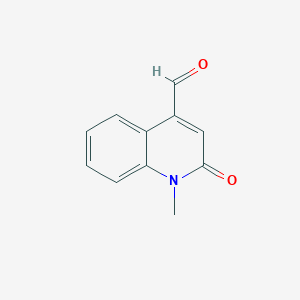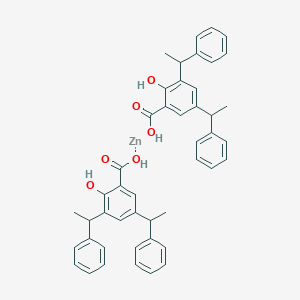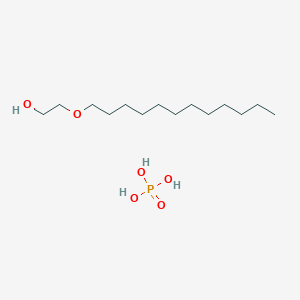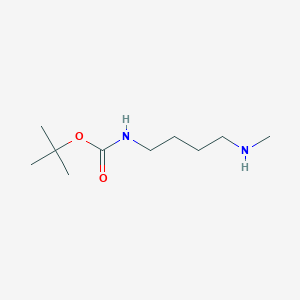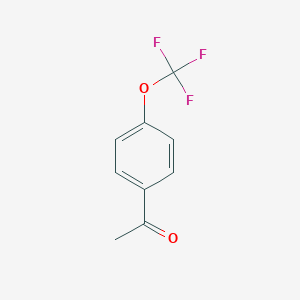
4'-(Trifluoromethoxy)acetophenone
Overview
Description
4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone . It appears as a clear yellow liquid .
Molecular Structure Analysis
The molecular formula of 4’-(Trifluoromethoxy)acetophenone is C9H7F3O2 . Its molecular weight is 204.15 . The SMILES string representation is CC(=O)c1ccc(OC(F)(F)F)cc1 .Physical And Chemical Properties Analysis
4’-(Trifluoromethoxy)acetophenone is a liquid at room temperature . It has a refractive index of 1.455 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) .Scientific Research Applications
. It has a molecular weight of 204.15 g/mol. This compound is a yellow to brown crystalline powder and has a density of 1.278 g/mL at 25 °C. It has a boiling point of 100.0°C to 102.0°C and a flash point of 87°C.
Potential Applications
While specific applications for this compound are not readily available, compounds like these are often used as building blocks in organic synthesis . They can be used in the creation of more complex molecules for use in various fields, including pharmaceuticals and materials science.
Pharmaceutical Research
Field
Application
4’-(Trifluoromethoxy)acetophenone has been used in the synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethoxy substituents . These compounds were designed and evaluated for their antibacterial and antifungal activity .
Method of Application
The compound was used in the synthesis of a series of chalcones . The reaction time utilized for the formation of these chalcones was not specified in the source .
Results
The compounds with the trifluoromethoxy group were found to be more effective than those with the trifluoromethyl group . Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon was found to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .
Organic Synthesis
Field
Application
4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone .
Method of Application
This compound can be used in the creation of more complex molecules for use in various fields, including pharmaceuticals and materials science .
Results
The specific outcomes of using this compound as a building block in organic synthesis would depend on the specific reactions and conditions used .
Fluorinated Compounds Research
Field
Application
4’-(Trifluoromethoxy)acetophenone has been used in the synthesis of novel fluorinated compounds . These compounds were designed and evaluated for their antibacterial and antifungal activity .
Method of Application
The compound was used in the synthesis of a series of fluorinated compounds . The reaction time utilized for the formation of these compounds was not specified in the source .
Results
In this study, the compounds with the trifluoromethoxy group were more effective than those with the trifluoromethyl group . Among the fluorinated compounds, compound A3/B3 bearing an indole ring attached to the olefinic carbon have been proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .
Safety And Hazards
4’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid . It has a flash point of 88 °C in a closed cup . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .
Future Directions
A study has been conducted on the antibacterial and antifungal activities of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . The results of this study could provide promising access to future research about the development of novel agents against bacterial and fungal infections .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTBIPPMLEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234076 | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethoxy)acetophenone | |
CAS RN |
85013-98-5 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

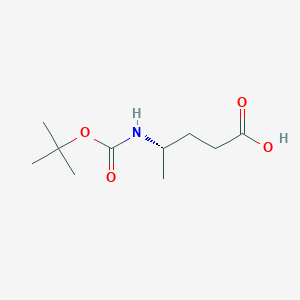
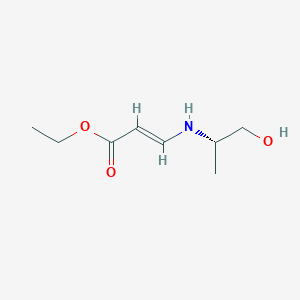
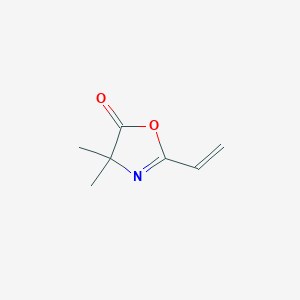
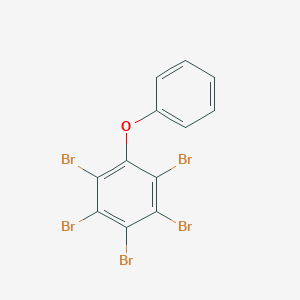
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)
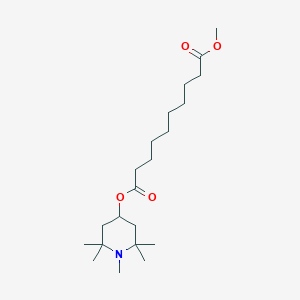
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
